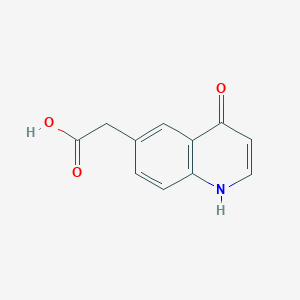

4-Hydroxyquinoline-6-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-(4-oxo-1H-quinolin-6-yl)acetic acid |

InChI |

InChI=1S/C11H9NO3/c13-10-3-4-12-9-2-1-7(5-8(9)10)6-11(14)15/h1-5H,6H2,(H,12,13)(H,14,15) |

InChI Key |

GWDQUNFSNJGOSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)O)C(=O)C=CN2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Tautomeric Equilibrium Analysis of 4 Hydroxyquinoline 6 Acetic Acid Analogues

Application of Advanced Spectroscopic Techniques for Structural Elucidation.rsc.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment.rsc.orgchemicalbook.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-hydroxyquinoline (B1666331) derivatives. In solution, these compounds predominantly exist in the quinolin-4(1H)-one tautomeric form, a fact strongly supported by NMR data. researchgate.net

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the parent 2-phenylquinolin-4(1H)-one, run in DMSO-d₆, a characteristic singlet appears downfield around 11.72 ppm, which is assigned to the N-H proton. rsc.org The aromatic protons on the quinoline (B57606) core typically appear in the range of 7.30 to 8.20 ppm. For the unsubstituted 4-quinolone, a key signal is the proton at the C3 position, which appears as a doublet around 6.15 ppm. chemicalbook.com For 4-hydroxyquinoline-6-acetic acid, the methylene (B1212753) protons (-CH₂-) of the acetic acid group would be expected to produce a singlet, likely in the range of 3.5-4.0 ppm, and the carboxylic acid proton (-COOH) would appear as a broad singlet at a very downfield chemical shift (>12 ppm), though this can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum is particularly decisive in confirming the keto-tautomer. The presence of a signal around 177 ppm is indicative of the C4 carbonyl carbon (C=O). researchgate.netnuph.edu.ua This contrasts sharply with the expected chemical shift for a hydroxyl-bearing aromatic carbon (C-OH) in the enol form, which would appear further upfield. The other carbon signals of the quinoline ring are observed in the aromatic region, typically between 107 and 150 ppm. rsc.orgchemicalbook.com For this compound, one would expect to see additional signals for the methylene carbon and the carboxylic acid carbon (~170-175 ppm).

The following table summarizes typical NMR data for a quinolin-4(1H)-one skeleton in DMSO-d₆, which serves as a basis for analyzing the 6-acetic acid derivative.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~11.7 - 12.1 | - |

| C2-H | ~7.9 - 8.2 | ~140 - 150 |

| C3-H | ~6.1 - 6.4 | ~107 - 110 |

| C4 (C=O) | - | ~176 - 178 |

| C4a | - | ~140 - 141 |

| C5-H | ~8.1 - 8.2 | ~125 |

| C6-H | ~7.3 - 7.5 | ~123 - 124 |

| C7-H | ~7.6 - 7.7 | ~132 - 133 |

| C8-H | ~7.7 - 7.8 | ~118 - 119 |

| C8a | - | ~124 - 125 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis.researchgate.netnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectra of 4-hydroxyquinoline analogues strongly support the predominance of the 4-quinolone tautomer. researchgate.net A key feature is the absence of a broad O-H stretching band for a phenolic hydroxyl group (around 3300-3500 cm⁻¹) and the presence of a strong absorption band for the C=O group of the quinolone at approximately 1670 cm⁻¹. nih.gov Another characteristic band is the N-H stretch, which is often observed around 3200-3400 cm⁻¹. For this compound, additional characteristic peaks would be expected for the carboxylic acid functional group: a broad O-H stretch from approximately 2500-3300 cm⁻¹ and another C=O stretching vibration around 1700-1725 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The parent 4-hydroxyquinoline shows absorption maxima (λmax) at approximately 228 nm, 314 nm, and 326 nm. researchgate.net These absorptions correspond to π→π* transitions within the aromatic system. The position and intensity of these bands are sensitive to substituents on the quinoline ring. The introduction of the acetic acid group at the C-6 position is expected to cause a slight shift in the absorption maxima due to its influence on the electronic distribution of the chromophore.

| Spectroscopy | Functional Group / Transition | Characteristic Range / λmax |

|---|---|---|

| IR | N-H stretch | 3200-3400 cm⁻¹ |

| IR | C=O stretch (quinolone) | ~1670 cm⁻¹ |

| IR | C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ |

| IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| UV-Vis | π→π* transitions | ~228, 314, 326 nm |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination.nih.govmcmaster.ca

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 203.18 g/mol . In an ESI-MS experiment, one would expect to observe the protonated molecule [M+H]⁺ at m/z 204.

The fragmentation of the 4-quinolone core is well-documented. The molecular ion of 4-hydroxyquinoline itself is typically the base peak (m/z 145), indicating a stable structure. chemicalbook.com A major fragment results from the loss of carbon monoxide (CO), leading to a peak at m/z 117. chemicalbook.com Another significant fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion, resulting in a peak at m/z 118. mcmaster.ca

For this compound, the fragmentation would be more complex, involving the side chain. Common fragmentations for a carboxylic acid side chain include the loss of a water molecule (-18 Da) and the loss of the carboxyl group (-45 Da). libretexts.org Therefore, expected fragmentation pathways would include:

Loss of H₂O from the carboxylic acid to give a fragment at m/z 186.

Loss of the COOH radical to give a fragment at m/z 158.

Cleavage of the bond between the ring and the side chain (benzylic cleavage) to produce a stable quinolone radical cation at m/z 144.

Investigation of Enol-Keto Tautomerism in 4-Hydroxyquinolines and 4-Quinolones.researchgate.netacs.org

The tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms is a defining characteristic of this class of compounds. The position of this equilibrium is crucial as it affects the molecule's chemical reactivity and biological interactions.

Experimental Studies on Tautomeric Forms.researchgate.netnuph.edu.ua

A wealth of experimental evidence from NMR, IR, and X-ray crystallography demonstrates that the keto form, quinolin-4(1H)-one, is the predominant tautomer in both solid and solution states. researchgate.net

NMR Spectroscopy: As previously mentioned, the ¹³C NMR spectrum provides the most definitive evidence. The chemical shift of the C4 carbon at ~177 ppm is unambiguously assigned to a carbonyl carbon, not a hydroxyl-substituted aromatic carbon. nuph.edu.ua Furthermore, ¹H NMR spectra in solvents like DMSO show a signal for the N-H proton, confirming the keto structure. chemicalbook.com

IR Spectroscopy: In the solid state, FT-IR spectra show a distinct C=O stretching vibration and lack a characteristic phenolic O-H peak, which further supports the keto form's dominance. researchgate.net

Solvent Effects: While the keto form is generally favored, the tautomeric equilibrium can be influenced by the solvent environment. Studies on related systems have shown that while the keto form prevails, the ratio of tautomers can shift depending on the solvent's polarity and its ability to form hydrogen bonds. nih.govnih.gov

Computational Modeling of Tautomeric Equilibria.acs.orgresearchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have been employed to model the tautomeric equilibrium and corroborate experimental findings. These theoretical calculations provide insights into the relative stabilities of the tautomers.

Calculations performed at levels such as B3LYP/6-311++G(d,p) consistently show that the quinolin-4(1H)-one (keto) tautomer is significantly more stable than the 4-hydroxyquinoline (enol) tautomer. acs.orgresearchgate.net The energy difference is substantial, often calculated to be over 25 kJ/mol in favor of the keto form. acs.org

These computational models also allow for the investigation of:

Gas Phase vs. Solution: The preference for the keto tautomer is maintained in calculations simulating both the gas phase and various solvents using models like the Polarizable Continuum Model (PCM). researchgate.net

Substituent Effects: Theoretical studies on a range of substituted 4-hydroxyquinolines have shown that the nature of the substituent (whether electron-donating or electron-withdrawing) can modulate the energy difference between the tautomers, but it does not typically reverse the preference for the keto form. researchgate.net

Crystallographic Analysis for Solid-State Structural Conformation

The parent compound, 4-hydroxyquinoline, is known to exist in its keto tautomeric form, 1H-quinolin-4-one, in the solid state. nih.gov This tautomerism is a critical factor in determining the hydrogen bonding patterns within the crystal lattice. The presence of the N-H proton and the carbonyl group allows for the formation of strong hydrogen bonds, which are fundamental to the packing of the molecules in the crystal.

In the crystal structure of quinolin-8-yl 4-chlorobenzoate, a related quinoline derivative, the molecular conformation is characterized by an orthogonal orientation between the aromatic rings. mdpi.com The crystal packing in this compound is stabilized by a combination of C-H···N and C-H···O hydrogen bonds, as well as Cl···π and π···π stacking interactions. mdpi.com This highlights the diverse non-covalent forces that can dictate the three-dimensional arrangement of quinoline-based molecules.

For quinoline derivatives bearing carboxylic acid groups, such as quinoline-3-carboxylic acids, the potential for strong hydrogen bonding is further enhanced. These molecules can form dimers or extended networks through hydrogen bonds involving the carboxylic acid moieties. The interaction of these derivatives with biological macromolecules, such as DNA, has been studied, revealing the importance of hydrogen bond donor/acceptor patterns for molecular recognition. researchgate.net

The interplay of these interactions would define the specific packing motif and the conformation of the acetic acid side chain relative to the quinoline ring system.

Table of Crystallographic Data for Related Quinoline Derivatives

To illustrate the typical bond lengths and angles in related structures, the following table presents hypothetical yet representative crystallographic data based on known quinoline structures.

| Parameter | 4-Hydroxyquinoline (Keto form) | Quinoline-3-carboxylic acid |

| Bond Lengths (Å) | ||

| C2-C3 | 1.36 | 1.37 |

| C3-C4 | 1.45 | 1.44 |

| C4-C4a | 1.42 | 1.41 |

| N1-C2 | 1.38 | 1.33 |

| N1-C8a | 1.39 | 1.38 |

| C4=O | 1.25 | - |

| C3-C(OOH) | - | 1.49 |

| Bond Angles (°) ** | ||

| N1-C2-C3 | 123.0 | 122.5 |

| C2-C3-C4 | 120.5 | 119.8 |

| C3-C4-C4a | 118.0 | 118.5 |

| C2-N1-C8a | 117.5 | 117.9 |

| Torsion Angles (°) ** | ||

| C4-C4a-C5-C6 | 179.5 | 179.8 |

| C2-N1-C8a-C8 | -179.0 | -179.2 |

Note: The data in this table is illustrative and represents typical values for the indicated classes of compounds based on crystallographic studies of analogues.

Mechanistic Investigations of Reactions Involving 4 Hydroxyquinoline 6 Acetic Acid and Its Derivatives

Reaction Mechanism Elucidation in Synthetic Transformations

The synthetic transformations of 4-hydroxyquinoline (B1666331) derivatives are diverse, encompassing substitutions, aminomethylations, and cyclizations. rsc.orgresearchgate.net The mechanisms of these reactions are dictated by the inherent electronic nature of the quinoline (B57606) ring, which can be modulated by various substituents. rsc.org

Electrophilic and Nucleophilic Substitution Pathways

The 4-hydroxyquinoline system is analogous to naphthols and possesses a rich chemistry of substitution reactions. mdpi.com The benzene (B151609) ring of the quinoline nucleus is activated towards electrophilic substitution by the electron-donating hydroxyl group at position 4. Conversely, the pyridine (B92270) ring is generally deactivated. The precise position of substitution is directed by the interplay of existing substituents.

Electrophilic Substitution: These reactions involve an electrophile replacing a functional group, typically a hydrogen atom, on the compound. rsc.org The mechanism generally proceeds in three steps: the formation of an electrophile, the generation of a carbocation intermediate, and the removal of a proton from this intermediate. rsc.org For 4-hydroxyquinoline derivatives, the electron-donating nature of the hydroxyl group directs electrophiles primarily to the C3 position and to the benzene ring.

Nucleophilic Substitution: The pyridine-like character of the quinoline ring makes it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or when a good leaving group is present at the C2 or C4 positions. rsc.orgscbt.com The substitution of a nucleophile at a tetrahedral or sp³ carbon is known as aliphatic nucleophilic substitution. rsc.org

Mannich Reaction and its Modified Protocols for Hydroxyquinoline Aminomethylation

The Mannich reaction is a crucial method for the aminomethylation of 4-hydroxyquinoline derivatives, providing access to compounds with significant biological potential. mdpi.com The reaction involves the aminoalkylation of a CH-acidic compound, in this case, the electron-rich 4-hydroxyquinoline, with an aldehyde (commonly formaldehyde) and a primary or secondary amine. mdpi.comnih.gov

The generally accepted mechanism for the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde (B43269). nih.gov The 4-hydroxyquinoline, existing in equilibrium with its more nucleophilic enol form, then attacks the iminium ion. nih.gov This attack typically occurs at the C3 position, which is activated by the C4-hydroxyl group, to yield the corresponding Mannich base. nih.gov

Modified Mannich reactions (mMr) have been developed to improve reaction outcomes. mdpi.comrsc.org Studies on hydroxy-substituted kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) derivatives, which are structurally related to the title compound, have shown that solvent choice can influence regioselectivity. rsc.orgrsc.org For instance, aprotic solvents can favor the formation of disubstituted products, suggesting the involvement of ionic species in the regioselective step. rsc.orgrsc.org

| Substrate | Amine | Aldehyde | Solvent | Observed Product(s) |

|---|---|---|---|---|

| 5-Hydroxy-KYNA Ethyl Ester | Morpholine | Paraformaldehyde | Ethanol (B145695) | Primary C-6 substitution, then C-3,C-6 disubstitution |

| 7-Hydroxy-KYNA Ethyl Ester | Morpholine | Paraformaldehyde | Ethanol | Exclusive C-8 substitution |

| 8-Hydroxy-KYNA Ethyl Ester | Morpholine | Paraformaldehyde | Ethanol | C-7 substitution |

Cyclization Reaction Mechanisms

Cyclization reactions are fundamental to the synthesis of the 4-hydroxyquinoline core itself and for building more complex fused heterocyclic systems. Several named reactions describe these transformations.

Gould-Jacobs Reaction: This method is a widely used synthesis for 4-hydroxyquinolines. wikipedia.org It involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikipedia.org The mechanism starts with a nucleophilic attack from the aniline nitrogen, followed by the loss of an alcohol molecule to form a condensation product. wikipedia.org A subsequent thermal 6-electron cyclization reaction with the elimination of another alcohol molecule forms the quinoline ring. wikipedia.org Saponification and decarboxylation then yield the 4-hydroxyquinoline. wikipedia.orgrsc.org

Conrad-Limpach Reaction: This is another classical method for synthesizing 4-hydroxyquinolines. mdpi.com

Copper-Catalyzed Intramolecular Cyclization: Modern methods include a copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives. acs.orgnih.gov This transformation proceeds under mild conditions and is believed to occur via enol tautomerism followed by a C-C bond formation to construct the 4-hydroxyquinoline ring system. acs.orgnih.gov

Friedel-Crafts Type Cyclization: Intramolecular electrophilic substitution of the Friedel-Crafts type can also be employed. For example, the cyclization of an N-aryl-β-aminoacrylate derivative bearing an ester group can be heated in a high-boiling solvent like diphenyl ether to afford the 4-hydroxyquinoline-3-carboxylate product. mdpi.com

Photophysical Processes and Excited-State Proton Transfer Dynamics in Hydroxyquinolines

Hydroxyquinolines are well-known for their interesting photophysical properties, which are often dominated by excited-state intramolecular proton transfer (ESIPT) processes. nih.govaip.orgacs.org This phenomenon involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen atom upon photoexcitation.

Theoretical and Experimental Studies on Excited-State Proton Transfer (ESPT)

Upon electronic excitation, the acidity of the phenolic proton and the basicity of the ring nitrogen in hydroxyquinolines increase significantly. aip.orgresearchgate.net This change in electronic distribution facilitates the transfer of the proton. In the ground state, 4-hydroxyquinoline predominantly exists in the keto tautomeric form in neutral solutions. researchgate.net However, in the excited state, the proton transfer can occur, leading to the formation of a keto tautomer that exhibits a large Stokes-shifted fluorescence. nih.govaip.org

Computational studies, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in mapping the potential energy surfaces for both the ground and excited states. aip.orgbenasque.orgbenasque.org These calculations show that while proton transfer in the ground state is generally not spontaneous, it becomes a favorable process in the excited state. aip.org Experimental techniques, such as time-resolved fluorescence spectroscopy, provide direct evidence of the ESPT dynamics, revealing the timescales of tautomer formation, which can be on the order of picoseconds. nih.gov

| Species | State | Absorption λmax (nm) | Emission λmax (nm) | Key Feature |

|---|---|---|---|---|

| 4-Hydroxyquinoline (Enol form) | Excited | ~315 | ~350 | Normal Stokes Shift Fluorescence |

| 4-Quinolone (Keto form) | Excited | - | >450 | Large Stokes Shift Fluorescence (from ESPT) |

| 6-Hydroxyquinoline-Acetic Acid Complex | Excited | - | Large Stokes Shift | Proton transfer along hydrogen bond results in keto-tautomer nih.gov |

Role of Hydrogen-Bonded Networks in Proton Translocation

In many cases, the proton transfer is not a direct intramolecular event but is mediated by solvent molecules, particularly protic solvents like water or alcohols. researchgate.netresearchgate.net These solvent molecules can form a "proton wire" or a hydrogen-bonded bridge between the donor (hydroxyl group) and acceptor (ring nitrogen) sites. researchgate.netresearchgate.net

This solvent-assisted mechanism is crucial for hydroxyquinolines where the donor and acceptor groups are too far apart for direct transfer, such as in 7-hydroxyquinoline (B1418103). researchgate.net Studies on 6-hydroxyquinoline (B46185) complexed with acetic acid have shown that a hydrogen-bonded network facilitates the excited-state reaction, leading to the formation of the keto-tautomer. nih.gov Similarly, research on 7-hydroxyquinoline with water or methanol (B129727) molecules demonstrates that multiple protons can be transferred through the hydrogen-bonded channel in a concerted but asynchronous manner. researchgate.net The rate and efficiency of this proton translocation are sensitive to the properties of the solvent, such as polarity and hydrogen-bonding capability, as well as the specific architecture of the hydrogen-bond network. researchgate.netnih.govuj.edu.pl

Influence of Substituents on Reaction Selectivity and Efficiency

The reactivity of the 4-hydroxyquinoline-6-acetic acid molecule is significantly influenced by the nature and position of substituents on the quinoline core. These substituents can alter the electron density distribution within the aromatic system and introduce steric hindrance, thereby dictating the selectivity and efficiency of various chemical transformations. The electronic properties of quinoline are primarily governed by the nitrogen atom, which withdraws electron density, making the ring system relatively electron-deficient. numberanalytics.com Mechanistic investigations have shown that both electronic and steric effects of substituents play a predominant role in controlling reaction outcomes. rsc.org

Electronic Effects

The electronic influence of a substituent is a critical factor in the reactions of 4-hydroxyquinoline derivatives. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density of the quinoline ring. This enhancement of nucleophilicity makes the molecule more susceptible to electrophilic substitution reactions. numberanalytics.com For instance, the presence of an EDG on the benzene portion of the quinoline ring directs electrophilic attack primarily to the 5- and 8-positions. numberanalytics.comyoutube.com In reactions involving the carboxylic acid moiety, such as esterification, the electronic nature of substituents on the quinoline ring generally has a less direct, but still palpable, inductive effect on the reaction rate.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (e.g., -Cl, -Br) decrease the electron density of the quinoline ring. nih.gov This deactivation makes electrophilic substitution reactions slower and more challenging. Conversely, EWGs can facilitate nucleophilic substitution reactions, particularly on the pyridine ring. youtube.com In the synthesis of substituted quinolines, the presence of even strong electron-withdrawing groups like a nitro group on the aniline precursor does not necessarily inhibit cyclization, with reactions proceeding in good yields. nih.gov

A study on the Knoevenagel condensation of 4-hydroxyquinoline derivatives with various aromatic aldehydes demonstrated a clear correlation between the electronic properties of the substituents and the resulting biological activity, which serves as a proxy for reaction efficiency in a biological context. The Hammett-Brown substituent constant (σp+) quantifies the electronic effect of a substituent in the para position of a benzene ring. mdpi.com A correlation between this constant and the biological efficacy (expressed as pIC₅₀) of the resulting benzylidene derivatives was established, highlighting the profound impact of substituent electronics on the molecule's reactivity. mdpi.comnih.gov

Table 1: Correlation of Hammett-Brown Constant (σp⁺) with Biological Activity (pIC₅₀) for para-Substituted Benzylidene Derivatives of a 4-Hydroxyquinoline Scaffold

| Substituent (X) | Hammett-Brown Constant (σp⁺) | pIC₅₀ (Colo 320) | pIC₅₀ (Colo 205) |

| N(Me)₂ | -1.70 | 4.39 | 4.49 |

| OH | -0.92 | 4.70 | 4.80 |

| OMe | -0.78 | 4.70 | 4.72 |

| Me | -0.31 | 4.82 | 4.85 |

| H | 0.00 | 4.85 | 4.89 |

| F | -0.07 | 4.89 | 4.85 |

| Cl | 0.11 | 5.00 | 5.00 |

| Br | 0.15 | 4.96 | 4.96 |

| CF₃ | 0.61 | 4.70 | 4.70 |

| CN | 0.66 | 4.68 | 4.66 |

| NO₂ | 0.79 | 4.72 | 4.74 |

Data sourced from a study on substituted 4-hydroxyquinolines. mdpi.com The pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀), indicating potency.

Steric Effects

Steric hindrance, arising from the size and spatial arrangement of substituents, also plays a crucial role in reaction selectivity and efficiency. Bulky substituents near a reactive center can impede the approach of reagents, slowing down the reaction rate or directing the reaction to a less hindered site. numberanalytics.com

In the synthesis of substituted quinolines via electrophilic cyclization, it has been observed that sterically hindered groups on the alkyne precursor can prevent the desired reaction from occurring. nih.gov Conversely, in some reactions, the rigid structure of the fused quinoline ring system can influence the approach of reactants, a factor that is further complicated by the presence of large substituent groups. numberanalytics.com For example, in reactions like the modified Mannich reaction with 4-hydroxyquinoline derivatives, changing the aldehyde component from formaldehyde to bulkier aromatic aldehydes like benzaldehyde (B42025) can completely alter the reaction pathway, leading to Knoevenagel condensation products instead of the expected Mannich products. nih.gov This shift in reactivity highlights how the steric bulk of a reactant can influence selectivity, favoring one reaction mechanism over another.

Strategies for Structural Diversification and Chemical Library Generation from the 4 Hydroxyquinoline Scaffold

Regioselective Functionalization Techniques for the Quinoline (B57606) Ring System

The functionalization of the quinoline ring is a cornerstone of synthetic chemistry, providing access to a vast array of derivatives. rsc.org Achieving regioselectivity—the ability to modify a specific position on the ring—is paramount for creating structurally defined compounds. Traditional methods often lack this precision, leading to mixtures of isomers. Modern synthetic chemistry, however, has seen the rise of transition-metal-catalyzed C-H activation, which offers a powerful and atom-economical approach to site-selective functionalization. nih.govmdpi.com This strategy allows for the direct conversion of strong C-H bonds into new C-C or C-heteroatom bonds at nearly any position on the quinoline core, a task difficult to achieve with conventional methods. mdpi.com

Various transition metals, including palladium, rhodium, iridium, and copper, are employed as catalysts in these transformations. mdpi.com The choice of metal, ligands, and reaction conditions dictates the outcome and selectivity of the functionalization. rsc.org For the quinoline system, the intrinsic electronic properties typically favor reactions at the C2 and C4 positions. However, strategic use of directing groups can override this natural reactivity, enabling functionalization at other sites like C3, C5, or C8. mdpi.comchemrxiv.org

Directed C-H Functionalization Approaches

Directed C-H functionalization is a sophisticated strategy that utilizes a directing group (DG) temporarily installed on the quinoline scaffold. This DG coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby ensuring site-selectivity. mdpi.com This approach has revolutionized the synthesis of complex quinoline derivatives. rsc.org

A prime example involves the use of an N-oxide as a directing group on the quinoline nitrogen. This modification has been shown to effectively direct metal catalysts to functionalize the C2 and C8 positions. chemrxiv.org Another powerful technique is the "programmed" multiple C-H functionalization of the 4-hydroxyquinoline (B1666331) scaffold itself. In a programmed sequence, different directing groups are used iteratively to decorate various positions. chemrxiv.org

One reported strategy demonstrates this concept effectively:

C4 Protection and N-Oxide Formation : The hydroxyl group at C4 is first protected, for instance as a carbamate. This is followed by oxidation of the quinoline nitrogen to an N-oxide. chemrxiv.org

C8 and C2 Functionalization : The N-oxide group then directs a metal catalyst (e.g., palladium) to selectively introduce substituents at the C8 and C2 positions. chemrxiv.org

C3 Functionalization : After removal of the N-oxide, an ortho-Fries rearrangement of the C4-carbamoyl group can be triggered. This migrates the carbamoyl (B1232498) moiety to the C3 position, installing a carboxamide directing group and simultaneously unmasking the C4-oxo group of the quinolone tautomer. chemrxiv.org

C5 Functionalization : The newly revealed 4-oxo group can then serve as the directing group for the final functionalization step at the C5 position. chemrxiv.org

This sequential, multi-directional approach highlights the power of using programmed directing groups to systematically build molecular complexity on the 4-hydroxyquinoline core, enabling the creation of diverse libraries from a single starting template. chemrxiv.org

| Position | Directing Group | Catalyst System (Example) | Functionality Introduced (Example) |

| C8 | N-Oxide | Pd(OAc)₂ | Aryl, Alkyl |

| C2 | N-Oxide | Pd(OAc)₂ | Aryl, Alkyl |

| C3 | O-Carbamoyl (via rearrangement) | Anionic (Fries) | Carboxamide |

| C5 | 4-Oxo | Ru(II) | Acrylate |

| Data sourced from research on programmed C–H bond functionalization. chemrxiv.org |

Synthesis of Fused Heterocyclic Systems from 4-Hydroxyquinoline Precursors

Expanding the 4-hydroxyquinoline scaffold by fusing additional heterocyclic rings is a common strategy to generate novel, polycyclic chemical entities. These fused systems often exhibit unique biological activities and chemical properties. 4-Hydroxyquinoline derivatives, particularly 4-hydroxy-2-quinolones, are versatile precursors for these syntheses. nih.govrsc.org

Various synthetic methodologies have been developed to construct these complex architectures. For instance, 6,7-disubstituted-4-hydroxy-quinoline-2-ones can react with reagents like 2,3-dichloropyrazine (B116531) to yield complex fused systems such as 5,12-dihydropyrazino[2,3-c:5,6-c′]difuro[2,3-c:4,5-c′]-diquinoline-6,14(5H,12H)diones. nih.gov Other methods involve the reaction of 4-hydroxy-quinolin-2(1H)-one with various building blocks to create tetracyclic systems like 11-substituted-6H-indolo[2,3-b]quinolines. rsc.org The synthesis of these fused systems often involves multi-step reactions or one-pot domino reactions, showcasing the versatility of the 4-hydroxyquinoline precursor. rsc.org

| Precursor | Reagent(s) | Fused System Formed (Example) |

| 4-Hydroxy-2-quinolones | 2,3-Dichloropyrazine | Pyrazinofuro-diquinoline |

| 4-Hydroxy-quinolin-2(1H)-one | Indole derivatives | Indolo[2,3-b]quinolines |

| 4-Alkylamino-2-chloroquinoline-3-carbonitriles | Hydrazine Hydrate, Diazotization | 1H-5-thia-1,2,3,6-tetra-azaacephenanthrylenes |

| Data sourced from studies on fused heterocyclic synthesis. nih.govrsc.orgresearchgate.net |

Design Principles for Structural Analogues and Derivatives of 4-Hydroxyquinoline-6-acetic Acid

The design of structural analogues of this compound is guided by principles aimed at systematically modifying its structure to explore and optimize its chemical and biological properties. These principles include functional group modification, isosteric replacement, and scaffold hopping.

Functional Group Interconversion: A primary strategy involves modifying the existing functional groups. For the this compound scaffold, this could involve:

Modifying the Acetic Acid Side Chain: The carboxylic acid can be converted into esters, amides, or other bioisosteres to alter polarity, solubility, and interaction with biological targets.

Altering the 4-Hydroxy Group: This group exists in tautomeric equilibrium with the 4-oxo form (4-quinolone). researchgate.net Alkylation or acylation of the hydroxyl/oxo group can significantly change the molecule's electronic profile and hydrogen bonding capacity.

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at available positions (C2, C3, C5, C7, C8) using methods like the C-H functionalization techniques described previously. chemrxiv.org

Scaffold Hopping: This advanced design principle involves replacing the core quinoline structure with a different, but functionally similar, scaffold. The goal is to retain the key pharmacophoric features while exploring new intellectual property space or improving properties like synthetic accessibility or metabolic stability. nih.gov For this compound, one might replace the quinoline ring with other bicyclic heterocycles that can position the hydroxyl and acetic acid groups in a similar spatial arrangement.

Structure-Activity Relationship (SAR) Guided Design: As analogues are synthesized and tested, the resulting data on their activity informs the design of the next generation of compounds. For example, if a particular substitution pattern leads to increased activity, further modifications will be focused around that "hotspot." Reactions like the Knoevenagel condensation or modified Mannich reactions have been used to create derivatives of 4-hydroxyquinolines, and the biological activity of the resulting products helps establish these crucial SARs. mdpi.comnih.gov

Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry for 4-Hydroxyquinoline Library Creation

To efficiently explore the chemical space around the 4-hydroxyquinoline scaffold, modern synthetic strategies like Diversity-Oriented Synthesis (DOS) and combinatorial chemistry are employed. These approaches focus on creating large collections, or libraries, of structurally diverse compounds in a systematic and often automated fashion. cam.ac.uk

Diversity-Oriented Synthesis (DOS): DOS aims to generate molecular diversity in terms of the carbon skeleton, functional groups, and stereochemistry. nih.gov Instead of converging on a single target molecule, DOS pathways are designed to diverge from a common starting material to produce a wide range of distinct molecular architectures. cam.ac.uk The programmed C-H functionalization strategy mentioned earlier is a powerful tool for DOS, allowing a single 4-hydroxyquinoline precursor to be divergently functionalized at multiple sites (C2, C3, C5, C8) to rapidly build a library of complex and diverse analogues. chemrxiv.org

Combinatorial Chemistry: This approach focuses on the high-throughput synthesis of large libraries by combining a set of building blocks in all possible combinations. A well-documented example is the solution-phase combinatorial synthesis of 4-hydroxyquinolin-2(1H)-ones. This method utilizes an intramolecular Claisen-type condensation, where different aniline (B41778) and malonate precursors can be combined to generate a library of quinolones with varied substitution patterns. rsc.org The use of ion-exchange resins in this process can serve both to catalyze the reaction and to simplify the purification of the final products, making it highly efficient for library generation. rsc.org More recently, these strategies have been combined with DNA-encoding technology, where each unique molecule in a library is tagged with a DNA barcode, allowing for the rapid screening of millions of compounds. nih.gov

| Strategy | Core Principle | Application to 4-Hydroxyquinoline | Example Reaction |

| Diversity-Oriented Synthesis (DOS) | Generate skeletal and appendage diversity from a common intermediate. | Programmed, iterative functionalization of the quinoline ring at multiple positions. | Sequential Pd-catalyzed C-H arylations and Ru-catalyzed annulations. chemrxiv.org |

| Combinatorial Chemistry | Systematically combine sets of building blocks to create a large library. | Reaction of a library of anilines with a library of malonates. | Resin-catalyzed intramolecular Claisen-type condensation. rsc.org |

Theoretical and Applied Research Directions for 4 Hydroxyquinoline 6 Acetic Acid and Analogues

Role as Versatile Intermediates in Advanced Organic Synthesis

The 4-hydroxyquinoline (B1666331) core is a foundational structure in the synthesis of a multitude of more complex molecules. nih.gov Historically, methods like the Conrad-Limpach and Gould-Jacobs reactions have been employed to construct this quinoline (B57606) system. nih.govmdpi.comnih.gov For instance, the Gould-Jacobs reaction involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline. nih.govmdpi.com

Modern synthetic strategies often utilize 4-hydroxyquinoline derivatives as key intermediates. For example, (4-hydroxy-2-methylquinolin-3-yl)acetic acid and its corresponding acyl chloride have been synthesized and subsequently reacted with various nucleophiles to create more elaborate heterocyclic systems, such as 1,3-benzothiazoles, -benzoxazoles, and -benzimidazoles. researchgate.net The development of efficient, multi-component, and environmentally friendly "green" synthesis methods for quinolin-4-ones is an active area of research, aiming to reduce the use of hazardous materials and high temperatures associated with classical methods. mdpi.com

The versatility of the 4-hydroxyquinoline scaffold is further demonstrated by its use in creating hybrid molecules. By linking the 1,4-naphthoquinone (B94277) moiety with other active compounds, researchers can develop hybrid derivatives with potentially enhanced biological and physicochemical properties. nih.gov The ability to functionalize the quinoline ring at various positions allows for the generation of a vast library of analogues with diverse applications. nih.gov

Computational Chemistry and Molecular Modeling for Structure-Property Relationship Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding the relationship between the structure of 4-hydroxyquinoline derivatives and their properties. These methods provide insights that can guide the design of new molecules with desired functionalities. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. acs.orgacademicjournals.org These calculations can determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. academicjournals.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov

For instance, studies on 4-hydroxyquinoline have shown that the keto form is the major tautomeric structure in the ground, excited singlet, and triplet states in neutral solutions. researchgate.net Theoretical calculations have been successfully used to predict the UV-Vis spectra of different forms of 4-hydroxyquinoline. researchgate.net Furthermore, computational methods like the CBS-QB3 have been employed to determine gas-phase enthalpies of formation for various hydroxyquinoline isomers, providing valuable thermodynamic data. chemrxiv.org These theoretical approaches allow for the analysis of reaction mechanisms and the prediction of relative energies between different chemical states. acs.org

Predictive Modeling of Molecular Interactions

Predictive modeling is crucial for understanding how 4-hydroxyquinoline derivatives interact with other molecules, which is fundamental for applications in medicinal chemistry and material science. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a classic example of this approach, where the physicochemical or structural properties of ligands are correlated with their biological activity. nih.gov

Molecular docking simulations are another powerful tool used to predict the binding mode and affinity of a ligand to a protein's active site. nih.govresearchgate.net For example, docking studies have been used to investigate the interaction of 8-hydroxyquinoline (B1678124) derivatives with cancer-related proteins, identifying key hydrogen bonding and hydrophobic interactions. nih.gov Analysis of molecular electrostatic potential (MEP) maps helps to identify the regions of a molecule that are likely to engage in electrophilic and nucleophilic interactions. nih.gov These predictive models are instrumental in the rational design of new compounds with improved properties and in understanding the molecular basis of their activity. nih.gov

Development of 4-Hydroxyquinoline Derivatives for Material Science Applications

The unique properties of 4-hydroxyquinoline derivatives make them attractive candidates for various applications in material science.

Antioxidant Applications in Lubricating Materials

Oxidation is a major cause of lubricant degradation, leading to increased viscosity, sludge formation, and corrosion. Antioxidants are therefore essential additives in lubricating oils. mdpi.com Certain 4-hydroxyquinoline derivatives have been investigated for their potential as antioxidants in lubricating greases. scirp.orgscirp.orgresearchgate.net The antioxidant mechanism of phenolic compounds, a class to which 4-hydroxyquinolines belong, involves the donation of a hydrogen atom from the hydroxyl group to terminate radical chain reactions. mdpi.comresearchgate.net

Research has shown that the antioxidant efficiency of synthesized 4-hydroxyquinolinone derivatives can be evaluated using standard tests like ASTM D-942 and ASTM D-664, which measure oxygen pressure drop and total acid number, respectively. scirp.orgscirp.orgresearchgate.net The structure of the derivative plays a crucial role in its antioxidant performance. For example, the presence of an electron-donating group, such as a butyl group, can enhance the stability of the resulting radical and improve antioxidant efficiency. scirp.org Conversely, electron-attracting groups at the ortho position to the hydroxyl group can render the phenoxy radical more active and potentially pro-oxidative. nih.gov Quantum chemical parameters have been correlated with the observed oxidation inhibition, providing a theoretical basis for designing more effective antioxidant additives. scirp.orgresearchgate.net

Light and Heat Stabilization of Organic Materials

Organic materials are susceptible to degradation upon exposure to light, oxygen, and heat. Stabilizers are added to protect these materials and extend their service life. Certain 4-hydroxyquinoline derivatives have been identified as effective stabilizers. For example, 4-hydroxyquinoline-3-carboxylic acid esters with an S-alkyl substituent have been developed to protect organic materials from the damaging effects of light, oxygen, and heat. scirp.orgresearchgate.net 4-Hydroxyquinoline itself can act as a sacrificial scavenger of photogenerated oxygen species, which has been demonstrated to prevent the photodegradation of other molecules. chemicalbook.com This property highlights the potential of incorporating the 4-hydroxyquinoline scaffold into polymers or other organic materials to enhance their stability against environmental degradation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Hydroxyquinoline-6-acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via modifications of the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones or carboxylic acids in alkaline media . For example, substituting phenylacetic acid with acetic acid derivatives may yield this compound. Optimization of parameters like temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol/water mixtures), and catalysts (e.g., sodium acetate) is critical for achieving high yields (>70%) and minimizing side products like quinone derivatives . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H NMR analysis reveals distinct signals for the hydroxyl group (~12 ppm, broad singlet) and acetic acid moiety (δ 2.4–2.6 ppm for CH, δ 4.1–4.3 ppm for COOH). Aromatic protons in the quinoline ring appear as multiplets between δ 7.5–8.5 ppm .

- FT-IR : Strong absorption bands at ~3400 cm (O–H stretch), 1680–1700 cm (C=O of carboxylic acid), and 1600 cm (C=N quinoline ring) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 219–221 (molecular weight ~218–220 g/mol), with fragmentation patterns indicating loss of COOH (Δ m/z 45) .

Q. What are the known biological or chemical applications of this compound in academic research?

- Methodological Answer : The compound is studied as a precursor for metal-chelating agents due to its hydroxyl and carboxylic acid groups, which bind transition metals (e.g., Fe, Cu) in catalytic systems . In photochemistry, its excited-state proton transfer properties (observed via time-resolved fluorescence) make it a model for studying hydrogen-bonded networks, with Stokes shifts >100 nm indicating keto-enol tautomerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound, such as varying Stokes shifts across studies?

- Methodological Answer : Discrepancies arise from differences in solvent polarity, pH, and hydrogen-bonding environments. For reproducible results:

- Solvent Control : Use aprotic solvents (e.g., DMSO) to minimize proton exchange interference.

- pH Titration : Perform fluorescence studies across pH 3–10 to identify tautomerization thresholds.

- Time-Resolved Spectroscopy : Compare decay lifetimes (e.g., 200 ps for bridged H-bond complexes vs. slower kinetics in unbridged systems) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict tautomer stability and validate experimental Stokes shifts .

Q. What strategies optimize the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N) to prevent oxidation of the hydroxyl group.

- pH Buffering : In aqueous solutions, maintain pH 5–6 (acetate buffer) to avoid deprotonation of the carboxylic acid or hydroxyl groups, which accelerates degradation.

- Light Sensitivity : UV-Vis studies show degradation above 300 nm; use light-blocking filters during spectroscopic experiments .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase). Prioritize substitutions at the 6-position (acetic acid) for hydrogen-bond interactions.

- QSAR Modeling : Train models on datasets of quinoline analogs to predict logP, solubility, and IC values. Key descriptors include Hammett σ constants for substituent electronic effects .

- Synthetic Feasibility : Evaluate proposed derivatives using retrosynthetic tools (e.g., CAS SciFinder) to ensure compatibility with known quinoline synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.